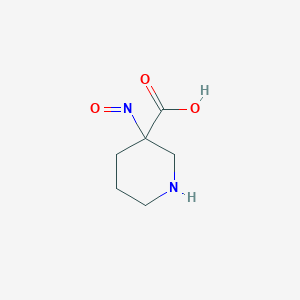
3-Nitrosopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrosopiperidine-3-carboxylic acid is a compound belonging to the class of nitrosamines, which are known for their potential mutagenic and carcinogenic properties . This compound is structurally characterized by a piperidine ring with a nitroso group and a carboxylic acid group attached to it. Nitrosamines, including this compound, are often found in various matrices such as food products, agricultural chemicals, and industrial materials .
Preparation Methods
The synthesis of 3-nitrosopiperidine-3-carboxylic acid typically involves the nitrosation of piperidine derivatives. One common method includes the reaction of piperidine with nitrous acid under controlled conditions . Industrial production methods may involve the use of nitrite salts and acidic conditions to facilitate the nitrosation process . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired nitrosamine compound.
Chemical Reactions Analysis
3-Nitrosopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Nitrosopiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrosamines in various chemical reactions.
Medicine: Studies involving this compound contribute to the development of strategies to mitigate the harmful effects of nitrosamines in pharmaceuticals and other medical products.
Mechanism of Action
The mechanism of action of 3-nitrosopiperidine-3-carboxylic acid involves its metabolic activation through cytochrome P450 enzymes. The nitroso group undergoes α-hydroxylation, leading to the formation of reactive intermediates that can interact with DNA and other cellular components . This interaction results in mutagenic and carcinogenic effects, contributing to the compound’s potential health hazards .
Comparison with Similar Compounds
3-Nitrosopiperidine-3-carboxylic acid can be compared with other nitrosamines such as N-nitrosopyrrolidine and N-nitrosodimethylamine . While all these compounds share similar nitroso functional groups, they differ in their structural frameworks and specific biological activities. For instance, N-nitrosopyrrolidine is known to induce liver tumors, whereas this compound is more associated with esophageal carcinogenesis . This uniqueness highlights the importance of understanding the specific properties and effects of each nitrosamine compound.
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-nitrosopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-5(10)6(8-11)2-1-3-7-4-6/h7H,1-4H2,(H,9,10) |
InChI Key |
IMXDARPCLNOFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




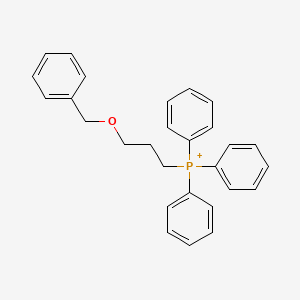

![7-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325909.png)
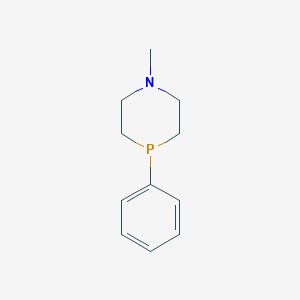
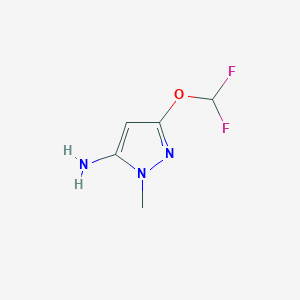
![3-Methyl-3-azaspiro[5.5]undecan-8-amine](/img/structure/B13325921.png)
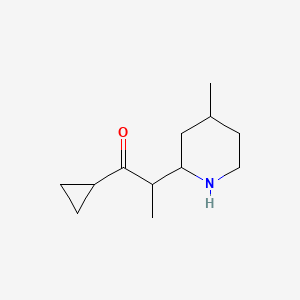
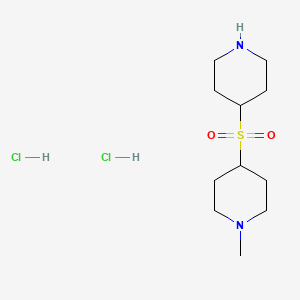
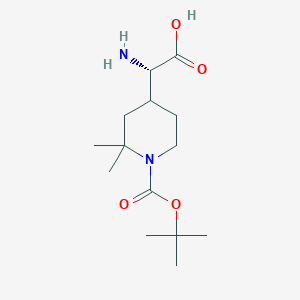
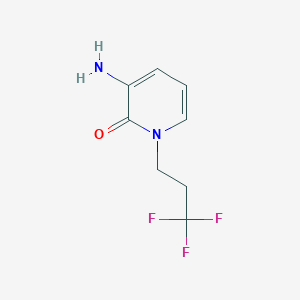

![5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13325944.png)
